molecular formula C7H17NO B13094096 2-Methoxy-2,3-dimethylbutan-1-amine CAS No. 326487-95-0

2-Methoxy-2,3-dimethylbutan-1-amine

Cat. No.: B13094096
CAS No.: 326487-95-0
M. Wt: 131.22 g/mol
InChI Key: IMXAZWRMUFKORX-UHFFFAOYSA-N
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Description

2-Methoxy-2,3-dimethylbutan-1-amine is an organic compound with the molecular formula C7H17NO It is a derivative of butanamine, characterized by the presence of a methoxy group and two methyl groups attached to the butane backbone

Properties

CAS No.

326487-95-0

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

2-methoxy-2,3-dimethylbutan-1-amine

InChI

InChI=1S/C7H17NO/c1-6(2)7(3,5-8)9-4/h6H,5,8H2,1-4H3

InChI Key

IMXAZWRMUFKORX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(CN)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2,3-dimethylbutan-1-amine typically involves the alkylation of 2,3-dimethylbutan-1-amine with methoxy-containing reagents. One common method is the reaction of 2,3-dimethylbutan-1-amine with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product.

Industrial Production Methods

Industrial production of 2-Methoxy-2,3-dimethylbutan-1-amine may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The reaction is typically carried out at elevated temperatures and pressures to ensure high yield and purity of the product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2,3-dimethylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Formation of simpler amines or alkanes.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

2-Methoxy-2,3-dimethylbutan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-2,3-dimethylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and amine functionality allow the compound to participate in hydrogen bonding, electrostatic interactions, and other molecular interactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-2,3-dimethylbutane: Lacks the amine group, making it less reactive in certain chemical reactions.

    2,3-Dimethylbutan-1-amine: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    2-Methoxy-2-methylpropane: A smaller molecule with different steric and electronic properties.

Uniqueness

2-Methoxy-2,3-dimethylbutan-1-amine is unique due to the presence of both methoxy and amine groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.

Biological Activity

2-Methoxy-2,3-dimethylbutan-1-amine is a compound of interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Chemical Formula: C₇H₁₅NO
Molecular Weight: 143.20 g/mol
Functional Groups: Methoxy (-OCH₃) and amine (-NH₂) groups contribute to its reactivity and biological interactions.

The biological activity of 2-Methoxy-2,3-dimethylbutan-1-amine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the methoxy group enhances its lipophilicity, facilitating membrane penetration and interaction with biological membranes. Key mechanisms include:

  • Enzyme Inhibition: The compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
  • Receptor Modulation: It may act as a ligand for neurotransmitter receptors, influencing neurotransmission and thereby impacting physiological responses.

Biological Activity Overview

Research indicates that 2-Methoxy-2,3-dimethylbutan-1-amine exhibits various biological activities:

  • Antiparasitic Activity: Preliminary studies suggest efficacy against Trypanosoma brucei, a causative agent of sleeping sickness. The compound demonstrated selective toxicity towards parasitic cells while sparing mammalian cells in vitro .
  • Neuropharmacological Effects: Its interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. In particular, its modulation of serotonin and dopamine receptors may offer therapeutic benefits.

Case Studies

  • Antiparasitic Efficacy:
    • A study evaluated the compound's effectiveness against T. brucei using both enzymatic assays and cell-based models. The lead compound exhibited an EC₅₀ value of 260 nM in vitro, indicating potent antiparasitic activity while maintaining selectivity over mammalian cells .
  • Neurotransmitter Interaction:
    • Another investigation explored the compound's effects on neurotransmitter systems. It was found to enhance serotonin receptor activity in vitro, suggesting potential applications in mood disorders.

Data Table: Biological Activities

Activity TypeTarget Organism/PathwayEC₅₀/IC₅₀ ValueSelectivity
AntiparasiticTrypanosoma brucei260 nMHigh
Neurotransmitter ModulationSerotonin ReceptorsNot specifiedModerate

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